molecular formula C23H27N3O2 B2840025 N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide CAS No. 1219902-54-1

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide

Cat. No.: B2840025
CAS No.: 1219902-54-1
M. Wt: 377.488
InChI Key: CTQDXFNSNQNOCJ-UHFFFAOYSA-N
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Description

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.

Preparation Methods

The synthesis of N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. One common synthetic route includes the following steps:

  • Formation of Cyclopropylpiperidine: : Cyclopropylpiperidine can be synthesized through the reaction of cyclopropylamine with a suitable alkylating agent, such as 1-bromopropane, under controlled conditions.

  • Introduction of Carboxamide Groups: : The carboxamide groups can be introduced by reacting the cyclopropylpiperidine with an appropriate carboxylic acid derivative, such as benzhydryl carboxylic acid, in the presence of coupling reagents like DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).

  • Purification and Characterization: : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms, potentially altering its chemical properties.

  • Substitution Reactions: : Substitution reactions can be carried out at different positions on the piperidine ring, introducing various functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like KMnO4 (Potassium permanganate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide can be compared with other similar compounds, such as:

  • N-Cyclopropylpiperidine-3-carboxamide: : This compound lacks the benzhydryl group, resulting in different chemical and biological properties.

  • N-Benzhydryl-piperidine derivatives: : These compounds may have variations in the substituents on the piperidine ring, leading to differences in their activity and applications.

Properties

IUPAC Name

3-N-benzhydryl-1-N-cyclopropylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(19-12-7-15-26(16-19)23(28)24-20-13-14-20)25-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQDXFNSNQNOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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